![molecular formula C14H10N2O5 B15053037 5-(Isonicotinamido)isophthalic acid](/img/structure/B15053037.png)
5-(Isonicotinamido)isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Isonicotinamido)isophthalic acid is an organic compound with the molecular formula C14H10N2O5. It is a derivative of isophthalic acid, where one of the carboxyl groups is substituted with an isonicotinamido group. This compound is of significant interest in the field of coordination chemistry due to its ability to form coordination polymers with various metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(isonicotinamido)isophthalic acid typically involves the reaction of isophthalic acid with isonicotinoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond .
Industrial Production Methods: The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Isonicotinamido)isophthalic acid undergoes various chemical reactions, including:
Coordination Reactions: It forms coordination polymers with metal ions such as nickel, iron, and manganese.
Substitution Reactions: The carboxyl groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Coordination Reactions: Metal salts (e.g., NiSO4, FeSO4) and N-donor ligands (e.g., imidazole, bipyridine) under hydrothermal conditions.
Substitution Reactions: Alcohols or amines in the presence of catalysts or activating agents.
Major Products:
Coordination Polymers: Complexes such as [Ni(INAIP)(Him)(H2O)]·H2O and [Fe(INAIP)(H2O)2]·H2O.
Ester and Amide Derivatives: Formed through esterification and amidation reactions.
Wissenschaftliche Forschungsanwendungen
5-(Isonicotinamido)isophthalic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(isonicotinamido)isophthalic acid primarily involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects . The compound’s carboxyl and amide groups play a crucial role in its binding affinity and specificity towards metal ions .
Vergleich Mit ähnlichen Verbindungen
Isophthalic Acid: Lacks the isonicotinamido group, resulting in different coordination behavior and applications.
Nicotinic Acid: Contains a pyridine ring like isonicotinamido but lacks the isophthalic acid backbone.
Uniqueness: 5-(Isonicotinamido)isophthalic acid is unique due to its dual functionality, combining the properties of isophthalic acid and isonicotinamido. This dual functionality enhances its ability to form diverse coordination polymers and metal-organic frameworks, making it a versatile compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C14H10N2O5 |
---|---|
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
5-(pyridine-4-carbonylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H10N2O5/c17-12(8-1-3-15-4-2-8)16-11-6-9(13(18)19)5-10(7-11)14(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) |
InChI-Schlüssel |
POMFMMSRVMERFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.